3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
Description
3-[4-(2,5,6-Trimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at position 4 and a piperazine linker connected to a 2,5,6-trimethylpyrimidin-4-yl moiety. This structure combines aromatic and aliphatic heterocycles, making it a candidate for diverse pharmacological applications, particularly in kinase inhibition or central nervous system (CNS) targeting due to its piperazine linker, which often enhances blood-brain barrier permeability. The trimethylpyrimidine substituent contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-12-13(2)20-14(3)21-17(12)23-8-6-22(7-9-23)16-11-19-5-4-15(16)10-18/h4-5,11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCSEZMDEKNNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=C(C=CN=C3)C#N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves multi-step organic synthesis. One common route includes:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Trimethylpyrimidine: The piperazine intermediate is then reacted with 2,5,6-trimethylpyrimidine under nucleophilic substitution conditions.
Coupling with Pyridine-4-carbonitrile: Finally, the substituted piperazine is coupled with pyridine-4-carbonitrile using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The pyridine and piperazine rings can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide in the presence of a base.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Primary amines from the reduction of the nitrile group.
Substitution: Various halogenated or alkylated derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound can be used to study the interactions of piperazine and pyridine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, 3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is investigated for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific receptors or enzymes.
Industry
Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and functionalization provide valuable insights into large-scale chemical production.
Mechanism of Action
The mechanism of action of 3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to biological targets and modulate their activity. The trimethylpyrimidine group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Analogs:
3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile (Catalog Compound, )
- Molecular Formula : C₁₉H₂₃N₇
- Molecular Weight : 349.43 g/mol
- Substituents : 4-Methyl and 6-pyrrolidinyl groups on pyrimidine.
- Key Differences :
- The pyrrolidinyl group introduces a cyclic amine, enhancing hydrogen bonding capacity and polar surface area compared to the trimethyl groups in the target compound. This may improve aqueous solubility but reduce lipophilicity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives ()
- Structure : Fused pyrazole-triazole-pyrimidine systems.
- Key Differences :
Physicochemical Comparison Table:
| Property | Target Compound (Trimethylpyrimidine) | Catalog Compound (Methyl-Pyrrolidinyl Pyrimidine) | Pyrazolo-Triazolo-Pyrimidine Derivatives |
|---|---|---|---|
| Molecular Weight (g/mol) | ~335–340 (estimated)* | 349.43 | 250–300 (estimated) |
| LogP (Predicted) | ~2.8–3.5 | ~2.0–2.5 | ~1.5–2.0 |
| Hydrogen Bond Acceptors | 7 | 7 | 5–6 |
| Polar Surface Area (Ų) | ~85–90 | ~95–100 | ~70–80 |
*Exact data unavailable; estimated based on structural similarity to the catalog compound.
Biological Activity
3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 272.35 g/mol. The structure incorporates a pyridine core linked to a piperazine ring and a trimethylpyrimidine group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.35 g/mol |
| CAS Number | [Not available] |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It acts as an antagonist at dopamine and serotonin receptors, which are critical targets in the treatment of psychiatric disorders. By modulating the activity of these neurotransmitters, it may exert antipsychotic effects.
Antipsychotic Effects
Research indicates that compounds similar to this compound exhibit potential antipsychotic properties by interacting with dopamine D2 and serotonin 5-HT2A receptors. These interactions can lead to a reduction in psychotic symptoms and mood stabilization in patients with schizophrenia and other mood disorders.
Antimicrobial Properties
Some studies have suggested that derivatives of this compound may possess antimicrobial properties. For instance, interactions with bacterial enzymes could inhibit their growth, making it a candidate for therapeutic applications against various bacterial infections.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It has shown potential in inhibiting pro-inflammatory cytokines through modulation of signaling pathways involved in inflammation.
Case Studies and Research Findings
-
Antipsychotic Activity :
A study conducted by researchers evaluated the efficacy of similar compounds in animal models of schizophrenia. The results indicated significant reductions in hyperactivity and stereotypical behaviors when treated with compounds structurally related to this compound. -
Antimicrobial Efficacy :
In vitro assays demonstrated that certain derivatives exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial enzyme activity, suggesting potential applications in treating infections. -
Anti-inflammatory Effects :
A pharmacological study highlighted the compound's ability to reduce levels of TNF-alpha in LPS-stimulated macrophages, indicating its potential role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
